Tebupirimfos

Description

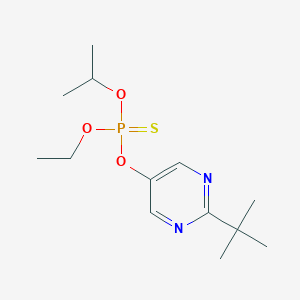

Structure

3D Structure

Properties

IUPAC Name |

(2-tert-butylpyrimidin-5-yl)oxy-ethoxy-propan-2-yloxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N2O3PS/c1-7-16-19(20,17-10(2)3)18-11-8-14-12(15-9-11)13(4,5)6/h8-10H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYOMXWDGWUJHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OC1=CN=C(N=C1)C(C)(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N2O3PS | |

| Record name | TEBUPIRIMFOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1767 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1032482 | |

| Record name | Tebupirimfos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amber to brown liquid; [HSDB] Colorless to amber liquid; [MSDSonline], AMBER OR BROWN LIQUID. | |

| Record name | Tebupirimfos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7307 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TEBUPIRIMFOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1767 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

152 °C | |

| Record name | TEBUPIRIMFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TEBUPIRIMFOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1767 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in alcohols, ketones and toluene, In water, 5.5 mg/l @ 20 °C, Solubility in water at 20 °C: very poor | |

| Record name | TEBUPIRIMFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TEBUPIRIMFOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1767 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.59-0.67 g/cm³ | |

| Record name | TEBUPIRIMFOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1767 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000375 [mmHg], 3.75X10-5 mm Hg @ 20 °C, Vapor pressure, Pa at 20 °C: 0.04 (negligible) | |

| Record name | Tebupirimfos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7307 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TEBUPIRIMFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TEBUPIRIMFOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1767 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Amber to brown liquid | |

CAS No. |

96182-53-5 | |

| Record name | Tebupirimfos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96182-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tebupirimfos [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096182535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tebupirimfos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEBUPIRIMFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P036T39NSI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TEBUPIRIMFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TEBUPIRIMFOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1767 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Tebupirimfos on Acetylcholinesterase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular interactions between the organophosphate insecticide Tebupirimfos and its primary target, the enzyme acetylcholinesterase (AChE). It covers the core mechanism of inhibition, the subsequent process of "aging," and the quantitative parameters that define these interactions. Detailed experimental protocols for assessing enzyme inhibition are also provided.

Core Mechanism of Action: Irreversible Inhibition

This compound, like other organophosphorus pesticides, exerts its neurotoxic effects by inhibiting acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1] AChE is a serine hydrolase responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh), which terminates the signal at cholinergic synapses and neuromuscular junctions.[2][3] Inhibition of AChE leads to an accumulation of ACh, resulting in hyperstimulation of muscarinic and nicotinic receptors, which can cause muscle spasms, excessive salivation, and ultimately, death by respiratory failure.[1][3]

The primary mechanism involves a two-step process:

-

Bioactivation: this compound is an organothiophosphate, containing a phosphorus-sulfur double bond (P=S).[4] In this form, it is not a potent AChE inhibitor.[4][5] Within the target organism, cytochrome P450 enzymes metabolize this compound through oxidative desulfuration, converting the P=S moiety to a P=O (oxon) analog.[4][6] This oxygen analog is the active, neurotoxic agent.

-

Phosphorylation: The activated this compound (the oxon form) then acts as a suicide inhibitor by covalently binding to the active site of AChE.[2] Specifically, the phosphorus atom of the inhibitor is subjected to a nucleophilic attack by the hydroxyl group of a highly reactive serine residue (Ser203) within the enzyme's catalytic triad.[1][7][8] This reaction forms a stable, phosphorylated enzyme complex, rendering the enzyme inactive.[9]

The "Aging" Phenomenon: A Pathway to Irreversibility

The initial phosphorylated AChE-inhibitor complex can, in some cases, be reactivated by strong nucleophiles like oximes. However, this complex can undergo a subsequent, time-dependent chemical modification known as "aging."[2][10][11]

The aging process involves the dealkylation of the organophosphorus adduct, where one of the alkyl or alkoxy groups attached to the phosphorus atom is cleaved.[12][13][14] This dealkylation leaves a negatively charged oxygen atom on the phosphorus, creating an anionic phosphyl adduct.[2][10] This aged complex is exceptionally stable due to electrostatic interactions, such as the formation of a salt bridge with a protonated histidine residue in the active site.[12][13] This structural change makes the aged enzyme refractory to reactivation by standard oxime antidotes, leading to effectively irreversible inhibition.[2][10][12] The only way for the organism to recover function is through the synthesis of new AChE molecules.[12]

Quantitative Data Presentation

-

IC50: The concentration of an inhibitor required to reduce the activity of the enzyme by 50%.[15][16]

-

k_i (Bimolecular Rate Constant): A measure of the rate of phosphorylation of the enzyme by the inhibitor.[6][17]

Table 1: Comparative Kinetic Data for AChE Inhibition by Organophosphate Oxons

| Compound | Enzyme Source | IC50 (nM) | k_i (M⁻¹min⁻¹) | Reference(s) |

| Chlorpyrifos-oxon | Rat Brain | ~3 nM (isolated AChE) | 9.3 x 10⁶ (recombinant human) | [6][18] |

| Paraoxon (B1678428) | Rat Brain | - | 7.0 x 10⁵ (recombinant human) | [6] |

| Diazoxon | Rat Brain | - | ~1.2 x 10⁶ (calculated from 0.02 nM⁻¹hr⁻¹) | [19] |

Note: IC50 values can vary significantly based on experimental conditions, such as incubation time and the purity of the enzyme preparation.[18]

Experimental Protocols

Protocol for Determining AChE Activity (Ellman's Assay)

The Ellman's assay is a widely used colorimetric method to measure AChE activity.[15][20] It relies on the hydrolysis of acetylthiocholine (B1193921) (ATCI) by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product (TNB²⁻) that can be measured spectrophotometrically at 412 nm.[21][22]

Materials and Reagents:

-

0.1 M Sodium Phosphate (B84403) Buffer (pH 8.0)

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant)

-

10 mM DTNB solution in phosphate buffer

-

14 mM Acetylthiocholine Iodide (ATCI) solution in deionized water

-

Test inhibitor (e.g., this compound-oxon) dissolved in an appropriate solvent (e.g., DMSO)

-

96-well microplate and plate reader

Procedure:

-

Plate Setup: Prepare wells for blank, control (100% activity), and test samples in triplicate.

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.

-

Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of inhibitor solution at various concentrations.[22]

-

-

Pre-incubation: Add the buffer, AChE solution, DTNB, and inhibitor/solvent to the respective wells. Mix gently and pre-incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate Reaction: Add 10 µL of the ATCI substrate solution to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm. Take readings at regular intervals (e.g., every minute) for 10-15 minutes.[16]

-

Data Analysis: Calculate the rate of reaction (V) by determining the change in absorbance over time (ΔAbs/min).

Protocol for IC50 Determination

The IC50 value is determined by measuring the enzyme activity across a range of inhibitor concentrations.

Procedure:

-

Perform the Ellman's assay as described above, using a series of dilutions of the test inhibitor.

-

For each inhibitor concentration, calculate the percentage of inhibition using the following formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 Where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the rate in the presence of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis.[16][23] The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.

Mandatory Visualizations

Signaling and Inhibition Pathway

Caption: Molecular pathway of AChE inhibition by this compound, from bioactivation to irreversible aging.

Experimental Workflow: Ellman's Assay

Caption: Step-by-step workflow for determining IC50 using the Ellman's assay.

Logical Relationships in AChE-Inhibitor Interaction

Caption: Logical flow showing the states of AChE after interaction with an organophosphate inhibitor.

References

- 1. This compound | C13H23N2O3PS | CID 93516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 96182-53-5 | Benchchem [benchchem.com]

- 5. Organophosphate - Wikipedia [en.wikipedia.org]

- 6. Inhibition of acetylcholinesterase and butyrylcholinesterase by chlorpyrifos-oxon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Resurrection and Reactivation of Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Targeted Pesticides as Acetylcholinesterase Inhibitors: Comprehensive Cross-Organism Molecular Modelling Studies Performed to Anticipate the Pharmacology of Harmfulness to Humans In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetylcholinesterase. Two types of inhibition by an organophosphorus compound: one the formation of phosphorylated enzyme and the other analogous to inhibition by substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Why is Aged Acetylcholinesterase So Difficult to Reactivate? [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. droracle.ai [droracle.ai]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Efforts toward treatments against aging of organophosphorus-inhibited acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. znaturforsch.com [znaturforsch.com]

- 16. benchchem.com [benchchem.com]

- 17. Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: what do tissue IC50 values represent? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. stacks.cdc.gov [stacks.cdc.gov]

- 20. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 21. broadpharm.com [broadpharm.com]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Chemical Structure and Properties of Tebupirimfos

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebupirimfos, also known as phostebupirim, is an organothiophosphate insecticide used to control soil-dwelling insect pests, primarily in corn crops.[1][2] As with other organophosphates, its mode of action is through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, metabolism, and relevant experimental protocols for this compound.

Chemical Structure and Identification

This compound is a synthetic organophosphate compound.[5] The molecule contains a chiral phosphorus center, resulting in two enantiomers, (R)-tebupirimfos and (S)-tebupirimfos, though it is typically used as a racemic mixture.[5][6]

| Identifier | Value |

| IUPAC Name | (RS)-[O-(2-tert-butylpyrimidin-5-yl) O-ethyl O-isopropyl phosphorothioate][5][7] |

| CAS Name | O-[2-(1,1-dimethylethyl)-5-pyrimidinyl] O-ethyl O-(1-methylethyl) phosphorothioate[5][7] |

| CAS Number | 96182-53-5[1][2] |

| Molecular Formula | C₁₃H₂₃N₂O₃PS[1][6] |

| Molecular Weight | 318.37 g/mol [1][6] |

| SMILES | CCOP(=S)(OC(C)C)Oc1cnc(C(C)(C)C)nc1[6] |

| InChIKey | AWYOMXWDGWUJHS-UHFFFAOYSA-N[1] |

| Synonyms | Phostebupirim, MAT 7484, BAY-MAT-7484[1][2] |

Physicochemical Properties

This compound is an amber to brown liquid at room temperature.[2][3] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Appearance | Amber to brown liquid | [2][3] |

| Boiling Point | 135 °C at 1.5 mmHg | [2] |

| Density | 1.146 g/cm³ | [2] |

| Vapor Pressure | 3.75E-05 mm Hg | [8] |

| Solubility | Miscible with ethyl acetate (B1210297) and ether. Solubility in water is 40 mg/L at 23 °C. | [9] |

| Stability | Hydrolyzed under alkaline conditions. | [1] |

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the acetylcholinesterase (AChE) enzyme.[3][4] As a phosphorothioate (B77711), this compound itself is not a potent inhibitor. It requires metabolic activation to its oxygen analog, O-[2-(1,1-dimethylethyl)-5-pyrimidinyl] O-ethyl-O-(1-methylethyl) phosphorothioate (OMAT), which is a much more potent inhibitor of AChE.[3][10]

The inhibition of AChE by OMAT leads to the accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts.[3] This results in continuous stimulation of cholinergic receptors, leading to hyperexcitation of the nervous system, paralysis, and ultimately, death of the insect.[3]

Metabolism

In vivo and in vitro studies have shown that this compound is metabolized by mixed-function oxidases to its active oxygen analog, OMAT.[1] OMAT is then rapidly hydrolyzed to 2-(1,1-dimethylethyl)-5-hydroxypyrimidine (TPHP) and excreted, primarily as a glucuronide conjugate.[1] In rats, this compound is readily absorbed, metabolized, and excreted, with low potential for bioaccumulation.[1]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of organothiophosphates similar to this compound involves a multi-step process. A detailed, specific protocol for this compound is not publicly available; however, a plausible synthesis route is outlined below based on general organophosphate chemistry.

Objective: To synthesize O-(2-tert-butylpyrimidin-5-yl) O-ethyl O-isopropyl phosphorothioate (this compound).

Materials:

-

Phosphorus trichloride (B1173362) (PCl₃)

-

Sulfur (S)

-

2-tert-butyl-5-hydroxypyrimidine

-

A suitable base (e.g., triethylamine (B128534) or pyridine)

-

Anhydrous solvents (e.g., toluene, dichloromethane)

Procedure:

-

Synthesis of O-ethyl phosphorodichloridothioate: React phosphorus trichloride with ethanol in an inert solvent at a controlled temperature to form diethyl phosphite. Subsequently, react with sulfur to yield the thiophosphoryl chloride intermediate.

-

Reaction with Isopropanol: The O-ethyl phosphorodichloridothioate is then reacted with isopropanol in the presence of a base to form O-ethyl O-isopropyl phosphorochloridothioate.

-

Coupling with 2-tert-butyl-5-hydroxypyrimidine: The final step involves the reaction of O-ethyl O-isopropyl phosphorochloridothioate with 2-tert-butyl-5-hydroxypyrimidine in the presence of a base to yield this compound.

-

Purification: The crude product is purified by techniques such as distillation under reduced pressure or column chromatography.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.

Determination of this compound Residues in Soil by GC-NPD

This protocol describes a method for the analysis of this compound residues in soil samples using gas chromatography with a nitrogen-phosphorus detector (GC-NPD).[11][12]

Objective: To quantify the concentration of this compound in soil samples.

Materials:

-

Soil sample

-

Anhydrous sodium sulfate (B86663)

-

This compound analytical standard

-

Gas chromatograph equipped with a nitrogen-phosphorus detector (GC-NPD)

-

Appropriate GC column (e.g., DB-5 or equivalent)

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Sample Preparation: Air-dry the soil sample and sieve to remove large debris.

-

Extraction:

-

Weigh 10 g of the prepared soil sample into a centrifuge tube.

-

Add 20 mL of acetonitrile and sonicate for 15 minutes.

-

Centrifuge the sample at 3000 rpm for 10 minutes.

-

Decant the supernatant into a separatory funnel.

-

Repeat the extraction process with another 20 mL of acetonitrile.

-

Combine the supernatants in the separatory funnel.

-

-

Liquid-Liquid Partitioning:

-

Add 100 mL of a 2% aqueous sodium chloride solution and 50 mL of dichloromethane to the separatory funnel.

-

Shake vigorously for 2 minutes and allow the layers to separate.

-

Collect the dichloromethane layer and pass it through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

-

Concentration: Concentrate the extract to a final volume of 1 mL using a rotary evaporator.

-

GC-NPD Analysis:

-

Inject a 1 µL aliquot of the concentrated extract into the GC-NPD system.

-

Use an appropriate temperature program for the GC oven to achieve good separation of this compound from other matrix components.

-

Quantify the concentration of this compound by comparing the peak area to a calibration curve prepared from the analytical standard.

-

In Vitro Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman method and is used to determine the inhibitory effect of this compound (after activation to OMAT) on acetylcholinesterase activity.[4][13]

Objective: To measure the IC₅₀ value of this compound-oxon (OMAT) for acetylcholinesterase.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

This compound-oxon (OMAT)

-

Phosphate (B84403) buffer (pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a series of dilutions of OMAT in a suitable solvent (e.g., DMSO) and then in phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add 140 µL of phosphate buffer, 10 µL of DTNB solution, and 10 µL of the OMAT solution (or solvent for control) to each well.

-

Add 10 µL of the AChE solution to each well.

-

Incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of the ATCI solution to each well.

-

-

Measurement: Immediately measure the absorbance at 412 nm in kinetic mode at 1-minute intervals for 10 minutes using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of OMAT.

-

Determine the percent inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

-

Acute Oral Toxicity Study in Rats (Adapted from OECD Guideline 420)

This protocol provides a general framework for assessing the acute oral toxicity of this compound in rats, following the principles of the OECD 420 Fixed Dose Procedure.[3][14]

Objective: To determine the acute oral toxicity of this compound and to identify signs of toxicity.

Materials:

-

This compound

-

Vehicle for administration (e.g., corn oil)

-

Healthy, young adult rats (typically female)

-

Oral gavage needles

-

Standard laboratory animal caging and diet

Procedure:

-

Animal Acclimation: Acclimate the rats to the laboratory conditions for at least 5 days before the study.

-

Sighting Study:

-

Administer a starting dose (e.g., 300 mg/kg) of this compound to a single animal by oral gavage.

-

Observe the animal for signs of toxicity and mortality for up to 14 days.

-

Based on the outcome, select the starting dose for the main study.

-

-

Main Study:

-

Use groups of at least 5 animals per dose level.

-

Administer a single oral dose of this compound at one of the fixed dose levels (5, 50, 300, 2000 mg/kg).

-

Observe the animals for clinical signs of toxicity, including changes in behavior, appearance, and autonomic function, at regular intervals for at least 14 days.

-

-

Data Collection:

-

Record body weights at the start of the study and at least weekly thereafter.

-

Perform a gross necropsy on all animals at the end of the study.

-

-

Evaluation: Evaluate the toxicity of this compound based on the incidence of mortality and the number of animals showing signs of toxicity at each dose level.

Toxicological Profile

The primary toxicological effect of this compound is neurotoxicity due to the inhibition of acetylcholinesterase.[10] The World Health Organization classifies technical grade this compound as Class IA: extremely hazardous.[10]

| Endpoint | Value | Species | Reference |

| Acute Oral LD₅₀ | Not explicitly found, but classified as extremely hazardous | Rat (inferred) | [10] |

| Acute Dermal Toxicity | Data not available | ||

| Acute Inhalation LC₅₀ | 36 mg/m³/4H | Rat | [8] |

| Carcinogenicity | Not Likely to be Carcinogenic to Humans | Rat, Mouse | [8] |

| Mutagenicity | No evidence of mutagenicity | [8] | |

| Reproductive/Developmental Toxicity | Reproductive effects observed at maternally toxic doses; no teratogenic effects | Rat | [8] |

Conclusion

This compound is a potent organothiophosphate insecticide with a well-understood mechanism of action involving the inhibition of acetylcholinesterase after metabolic activation. This guide has provided a detailed overview of its chemical structure, properties, metabolism, and toxicological profile, along with relevant experimental protocols. This information serves as a valuable resource for researchers, scientists, and professionals involved in the study and development of pesticides and related compounds. Further research into specific, detailed synthesis and in-vivo metabolic pathways would provide a more complete understanding of this compound.

References

- 1. testinglab.com [testinglab.com]

- 2. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oecd.org [oecd.org]

- 4. researchgate.net [researchgate.net]

- 5. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.usgs.gov [pubs.usgs.gov]

- 8. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. This compound | C13H23N2O3PS | CID 93516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Multiresidue analysis of pesticides in soil by gas chromatography with nitrogen-phosphorus detection and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. benchchem.com [benchchem.com]

- 14. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

An In-depth Technical Guide to the Synthesis of O-(2-tert-Butylpyrimidin-5-yl) O-ethyl O-(propan-2-yl) phosphorothioate (Tebupirimfos)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for O-(2-tert-Butylpyrimidin-5-yl) O-ethyl O-(propan-2-yl) phosphorothioate (B77711), an organothiophosphate insecticide commonly known as tebupirimfos. The synthesis is a multi-step process involving the preparation of two key intermediates: 2-tert-butylpyrimidin-5-ol (B1195785) and O-ethyl O-(propan-2-yl) phosphorochloridothioate, followed by their subsequent coupling. This document details the experimental protocols for each synthetic step, presents quantitative data in structured tables, and includes visualizations of the chemical transformations.

Overall Synthesis Pathway

The synthesis of this compound can be conceptually divided into three main stages:

-

Synthesis of the Pyrimidine (B1678525) Moiety: Preparation of 2-tert-butylpyrimidin-5-ol.

-

Synthesis of the Phosphorothioate Moiety: Preparation of O-ethyl O-(propan-2-yl) phosphorochloridothioate.

-

Final Coupling Reaction: Condensation of the two intermediates to yield the final product.

Caption: Overall synthesis pathway of this compound.

Experimental Protocols and Data

Stage 1: Synthesis of 2-tert-Butylpyrimidin-5-ol

This stage involves a two-step process starting from the commercially available 2-tert-butylpyrimidine.

Step 1.1: Chlorination of 2-tert-Butylpyrimidine

This step introduces a chlorine atom at the 5-position of the pyrimidine ring.

Caption: Chlorination of 2-tert-Butylpyrimidine.

Experimental Protocol:

In a suitable reaction vessel, 2-tert-butylpyrimidine is dissolved in acetic or propionic acid to a concentration of 1.5 to 3.0 moles per liter.[1] A buffer, such as sodium acetate, may be added.[1] Elemental chlorine is then introduced into the solution while maintaining the reaction temperature between 40°C and 90°C, preferably between 55°C and 65°C.[1] The reaction is typically carried out for a period of 3 to 15 hours.[1] Upon completion, the product, 2-tert-butyl-5-chloropyrimidine, can be isolated by standard workup procedures.

| Parameter | Value | Reference |

| Starting Material | 2-tert-Butylpyrimidine | [1] |

| Reagent | Elemental Chlorine (Cl₂) | [1] |

| Solvent | Acetic Acid or Propionic Acid | [1] |

| Buffer (optional) | Sodium Acetate | [1] |

| Temperature | 40-90 °C (preferred 55-65 °C) | [1] |

| Reaction Time | 3-15 hours | [1] |

| Product | 2-tert-Butyl-5-chloropyrimidine | [1] |

Step 1.2: Hydrolysis of 2-tert-Butyl-5-chloropyrimidine

The chloro-substituent is then hydrolyzed to a hydroxyl group to yield the desired intermediate.

Caption: Hydrolysis of 2-tert-Butyl-5-chloropyrimidine.

Experimental Protocol:

The hydrolysis of 2-tert-butyl-5-chloropyrimidine is carried out in the presence of an alkali metal methoxide, preferably sodium methoxide, in a methanol solvent.[1] A catalytic amount (2.5 to 7.5 mole percent) of elemental sulfur is added.[1] The reaction mixture is heated in a sealed vessel, such as a Parr bomb, at a temperature ranging from 100°C to 300°C, with a preferred range of 160°C to 180°C.[1] After the reaction is complete, the product, 2-tert-butyl-5-hydroxypyrimidine, is isolated and purified.

| Parameter | Value | Reference |

| Starting Material | 2-tert-Butyl-5-chloropyrimidine | [1] |

| Reagent | Sodium Methoxide | [1] |

| Solvent | Methanol | [1] |

| Catalyst | Elemental Sulfur | [1] |

| Catalyst Loading | 2.5-7.5 mole % | [1] |

| Temperature | 100-300 °C (preferred 160-180 °C) | [1] |

| Apparatus | Parr Bomb | [1] |

| Product | 2-tert-Butyl-5-hydroxypyrimidine | [1] |

Stage 2: Synthesis of O-ethyl O-(propan-2-yl) phosphorochloridothioate

This intermediate is prepared in a two-step process from phosphorus pentasulfide.

Step 2.1: Formation of O,O-Dialkyl Dithiophosphoric Acid

Ethanol and isopropanol react with phosphorus pentasulfide to form a mixed O,O-dialkyl dithiophosphoric acid.

Experimental Protocol:

Phosphorus pentasulfide is reacted with a mixture of anhydrous ethanol and isopropanol. This reaction is typically exothermic and should be controlled by cooling. The reaction yields the corresponding O,O-diethyl and O,O-diisopropyl dithiophosphoric acids, along with the mixed O-ethyl O-isopropyl dithiophosphoric acid.

Step 2.2: Chlorination of O,O-Dialkyl Dithiophosphoric Acid

The dithiophosphoric acid intermediate is then chlorinated to produce the desired phosphorochloridothioate.

Caption: Synthesis of O-ethyl O-(propan-2-yl) phosphorochloridothioate.

Experimental Protocol:

The crude O,O-dialkyl dithiophosphoric acid mixture from the previous step is dissolved in an inert solvent. Chlorine gas is then bubbled through the solution at a controlled temperature, typically below ambient temperature, to effect chlorination. This process yields O-ethyl O-(propan-2-yl) phosphorochloridothioate. The product is then purified, usually by distillation under reduced pressure.

| Parameter | Value |

| Starting Material | O-ethyl O-isopropyl dithiophosphoric acid |

| Reagent | Chlorine (Cl₂) |

| Solvent | Inert organic solvent |

| Product | O-ethyl O-(propan-2-yl) phosphorochloridothioate |

Stage 3: Final Coupling Reaction

The two key intermediates are coupled to form this compound.

Caption: Final coupling reaction to form this compound.

Experimental Protocol:

2-tert-Butylpyrimidin-5-ol is dissolved in an inert solvent such as acetonitrile (B52724) or dichloromethane. A base, typically a tertiary amine like triethylamine (B128534) or an inorganic base like potassium carbonate, is added to the solution to act as an acid scavenger. O-ethyl O-(propan-2-yl) phosphorochloridothioate is then added dropwise to the mixture, usually at a controlled temperature (e.g., 0-25 °C). The reaction mixture is stirred until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). After the reaction is complete, the mixture is worked up by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure. The crude this compound is then purified, for example, by column chromatography.

| Parameter | Value |

| Reactant 1 | 2-tert-Butylpyrimidin-5-ol |

| Reactant 2 | O-ethyl O-(propan-2-yl) phosphorochloridothioate |

| Base | Triethylamine or Potassium Carbonate |

| Solvent | Acetonitrile or Dichloromethane |

| Product | O-(2-tert-Butylpyrimidin-5-yl) O-ethyl O-(propan-2-yl) phosphorothioate |

This guide outlines the primary synthetic route to this compound, providing a foundation for laboratory-scale synthesis and process development. Researchers should consult the cited literature for more specific details and safety precautions.

References

Tebupirimfos as an organothiophosphate insecticide

An In-depth Technical Guide to Tebupirimfos: An Organothiophosphate Insecticide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by the synonym phostebupirim, is a synthetic organothiophosphate insecticide developed for soil application, primarily to control soil-dwelling insect pests in corn, including field corn, sweet corn, and popcorn.[1][2][3] As a member of the organophosphate chemical class, its mode of action involves the inhibition of acetylcholinesterase, a critical enzyme in the nervous system of insects and mammals.[3][4][5] Classified by the World Health Organization as a Class IA "extremely hazardous" substance, its handling and application require stringent safety measures. This guide provides a comprehensive technical overview of this compound, covering its chemical properties, mechanism of action, metabolism, toxicology, and relevant experimental and analytical protocols.

Chemical and Physical Properties

This compound is an amber-to-brown liquid with low solubility in water but is miscible with many organic solvents.[1][5] Its key chemical identifiers and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | (RS)-[O-(2-tert-butylpyrimidin-5-yl) O-ethyl O-isopropyl phosphorothioate] | [4] |

| CAS Name | O-[2-(1,1-dimethylethyl)-5-pyrimidinyl] O-ethyl O-(1-methylethyl) phosphorothioate (B77711) | [4] |

| CAS Number | 96182-53-5 | [1][6][7][8] |

| Molecular Formula | C₁₃H₂₃N₂O₃PS | [1][7][8] |

| Molecular Weight | 318.37 g/mol | [1][2][7] |

| Appearance | Amber to brown liquid | [2][3] |

| Water Solubility | 5.5 mg/L at 20°C | [5] |

| Density | 1.146 g/cm³ | [2] |

| Boiling Point | 135 °C at 1.5 mmHg | [2] |

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mode of action for this compound is the inhibition of the enzyme acetylcholinesterase (AChE), which is essential for terminating nerve impulse transmission at cholinergic synapses.[3] However, this compound itself, a phosphorothioate (containing a P=S bond), is a weak inhibitor of AChE.[3] Its toxicity is dependent on metabolic bioactivation within the target organism.

This bioactivation involves an oxidative desulfuration process, mediated by cytochrome P450 (CYP) monooxygenases, which converts the parent thion (P=S) into its oxygen analog, or oxon (containing a P=O bond).[1][3] This oxon metabolite is the potent, proximal toxin. The oxon binds to the active site of AChE, phosphorylating the hydroxyl group of a critical serine residue.[3] This forms a stable, covalent bond, rendering the enzyme inactive.

With AChE inhibited, the neurotransmitter acetylcholine (B1216132) (ACh) cannot be hydrolyzed and accumulates in the synaptic cleft.[3] This leads to continuous, uncontrolled stimulation of cholinergic receptors in the central and peripheral nervous systems, resulting in a state of hyperexcitation, paralysis, and ultimately, death of the insect.[3]

Metabolism: Toxification vs. Detoxification

The ultimate toxicity of this compound in an organism is determined by the balance between metabolic activation (toxification) and detoxification pathways. These processes are primarily carried out by Phase I and Phase II metabolic enzymes.[1]

-

Phase I - Toxification: As described above, the critical activation step is the cytochrome P450-mediated oxidative desulfuration that converts this compound to its highly toxic oxon analog.[1][3]

-

Phase I & II - Detoxification: Organisms also possess detoxification mechanisms. Hydrolytic enzymes, such as paraoxonase (PON1) and other carboxylesterases, can hydrolyze the ester linkages of both the parent compound and its oxon metabolite, yielding less toxic products.[1] Additionally, glutathione (B108866) S-transferases (GSTs) can conjugate the molecule, increasing its water solubility and facilitating its excretion from the body.[1]

Toxicology

This compound exhibits high acute toxicity through oral, dermal, and inhalation routes of exposure.[1] The toxicological endpoints are a direct result of its acetylcholinesterase-inhibiting properties.

| Endpoint | Species | Value | Classification | Source(s) |

| Oral LD₅₀ (male) | Rat | 1.3 - 3.6 mg/kg | Very Toxic | [1][4] |

| Oral LD₅₀ (female) | Rat | 1.3 - 1.8 mg/kg | Very Toxic | [1] |

| Dermal LD₅₀ | Rat | > 9.4 mg/kg | Very Toxic | [4] |

| Inhalation LC₅₀ (4h) | Rat | 36 - 82 mg/m³ | Very Toxic | [5] |

| NOEL (2-year) | Rat | 1 mg/kg diet (0.05 mg/kg/day) | - | [5] |

| ADI | Human | 0.2 µg/kg b.w. | - | [5] |

LD₅₀ (Lethal Dose, 50%): The dose required to kill 50% of a test population.[9] LC₅₀ (Lethal Concentration, 50%): The concentration in air or water required to kill 50% of a test population.[9] NOEL (No-Observed-Effect Level): The highest dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects.[10] ADI (Acceptable Daily Intake): The amount of a substance that can be ingested daily over a lifetime without appreciable health risk.

Experimental Protocols

Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a standard colorimetric method to determine the AChE inhibitory activity of a compound like this compound (or its oxon metabolite).[11][12] The assay measures the hydrolysis of acetylthiocholine, which produces thiocholine. Thiocholine then reacts with DTNB (Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified spectrophotometrically at 412 nm.[13]

Materials:

-

Purified Acetylcholinesterase (AChE) enzyme

-

0.1 M Sodium Phosphate Buffer, pH 8.0

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent) solution

-

Acetylthiocholine Iodide (ATCI) substrate solution

-

Test compound (this compound-oxon) dissolved in an appropriate solvent (e.g., DMSO)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of kinetic measurements at 412 nm

Procedure:

-

Plate Setup: Prepare wells in triplicate for Blanks, Controls (100% enzyme activity), and Test Samples.

-

Blank: 150 µL Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control: 140 µL Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.

-

Test Sample: 140 µL Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution (at various concentrations).

-

-

Pre-incubation: Add all components except the ATCI substrate to the respective wells.

-

Mix the plate gently and incubate for 15 minutes at 25°C to allow the inhibitor to interact with the enzyme.[12]

-

Reaction Initiation: Add 10 µL of ATCI solution to all wells (except the blank, which already contains it) to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm every 10-15 seconds for 10 minutes.[12]

-

Data Analysis:

-

Calculate the rate of reaction (V = ΔAbsorbance/Δtime) for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_sample / V_control)] x 100

-

Plot % Inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% enzyme inhibition).

-

Protocol 2: Acute Aquatic Toxicity Bioassay

This protocol provides a general methodology for determining the acute toxicity (e.g., 96-hour LC₅₀) of this compound to an aquatic organism, based on principles from OECD Test Guideline 203 (Fish, Acute Toxicity Test).[14][15]

Materials:

-

Test organisms (e.g., Zebrafish larvae, Daphnia magna)

-

Test substance (this compound)

-

Reconstituted hard water or other appropriate culture medium

-

Glass test vessels (e.g., beakers)

-

Controlled environment chamber (temperature, light cycle)

-

Stock solution of this compound in a water-miscible solvent (e.g., acetone)

Procedure:

-

Range-Finding Test (Optional): Conduct a preliminary test with a wide range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L) to determine the approximate range of toxicity.

-

Definitive Test Setup:

-

Prepare a geometric series of at least five test concentrations based on the range-finding results.

-

Prepare a negative control (medium only) and a solvent control (medium with the highest concentration of solvent used).

-

Use at least 7-10 test organisms per concentration, replicated 2-3 times.[15]

-

-

Exposure:

-

Add the test medium to each vessel.

-

Add the appropriate volume of this compound stock solution to achieve the target concentrations.

-

Randomly assign test organisms to each vessel.

-

-

Incubation: Maintain the test vessels in a controlled environment (e.g., 20-25°C, 16:8 hour light:dark cycle) for 96 hours.

-

Observation: Record the number of dead or moribund organisms in each vessel at 24, 48, 72, and 96 hours.[15] Death is typically defined as lack of movement (e.g., no respiratory movement or reaction to gentle prodding).

-

Data Analysis:

-

For each observation time, calculate the percentage mortality at each concentration.

-

Use statistical methods (e.g., Probit analysis, logistic regression) to calculate the LC₅₀ value and its 95% confidence intervals.[16]

-

Analytical Methods

The detection and quantification of this compound residues in environmental and biological samples typically involve a two-step process: sample preparation/extraction followed by chromatographic analysis.

| Technique | Sample Matrix | Common Detectors | Source(s) |

| Gas Chromatography (GC) | Soil, Water, Food | Nitrogen-Phosphorus (NPD), Flame Photometric (FPD), Mass Spectrometry (MS) | [1] |

| Liquid Chromatography (LC) | Food, Biological Fluids | Tandem Mass Spectrometry (MS/MS), UV-Vis | [1] |

QuEChERS Sample Preparation Workflow

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the most widely used sample preparation technique for pesticide residue analysis in food matrices.[17][18] It involves a simple extraction and cleanup process.

References

- 1. This compound | C13H23N2O3PS | CID 93516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 96182-53-5 | Benchchem [benchchem.com]

- 4. This compound (Ref: BAY MAT 7484) [sitem.herts.ac.uk]

- 5. This compound | 96182-53-5 [chemicalbook.com]

- 6. clearsynth.com [clearsynth.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. This compound | CAS 96182-53-5 | LGC Standards [lgcstandards.com]

- 9. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]

- 13. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 15. oecd.org [oecd.org]

- 16. entomoljournal.com [entomoljournal.com]

- 17. CVUA Stuttgart | QuEChERS Multi-Residue Me... [cvuas.de]

- 18. QuEChERS: Home [quechers.eu]

solubility of Tebupirimfos in organic solvents and water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the organophosphate insecticide Tebupirimfos in water and various organic solvents. The information is compiled to assist researchers and professionals in academia and industry in developing analytical methods, formulation studies, and environmental fate assessments.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its behavior in various systems. Below is a summary of the available quantitative and qualitative solubility data for this compound. Due to the limited availability of specific quantitative data for this compound in a wide range of organic solvents, comparative data for other organophosphate pesticides is also provided to offer a broader context.

Table 1: Solubility of this compound

| Solvent | Solubility | Temperature (°C) |

| Water | 5.5 mg/L | 20 |

| Alcohols | Soluble[1] | Not Specified |

| Ketones | Soluble[1] | Not Specified |

| Toluene | Soluble[1] | Not Specified |

Table 2: Comparative Solubility of Other Organophosphate Pesticides

| Pesticide | Solvent | Solubility | Temperature (°C) |

| Tetrachlorvinphos | Acetone | < 200 g/kg | 20 |

| Tetrachlorvinphos | Dichloromethane | 400 g/kg | 20 |

| Chlorpyrifos | Acetone | 650 g/100g | Not Specified |

| Chlorpyrifos | Ethanol | 63 g/100g | Not Specified |

| Chlorpyrifos | Dichloromethane | 400 g/100g | Not Specified |

| Chlorpyrifos | Hexane | 79 g/100g | Not Specified |

| Cypermethrin | Acetone | > 450 g/L | 20 |

| Cypermethrin | Ethanol | 337 g/L | 20 |

| Cypermethrin | Dichloromethane | Soluble | Not Specified |

| Cypermethrin | Hexane | 103 g/L | 20 |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical experimental procedure. The following protocols are based on established methods, such as the OECD Guideline 105 (Water Solubility) and the general shake-flask method, which can be adapted for organic solvents.

Principle of the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the solubility of a substance. It involves saturating a solvent with the solute by agitation until equilibrium is reached. The concentration of the solute in the clear supernatant is then determined analytically.

Materials and Apparatus

-

Test Substance: this compound, analytical standard grade.

-

Solvents: Deionized water, and organic solvents of analytical grade (e.g., acetone, ethanol, dichloromethane, hexane).

-

Glassware: Volumetric flasks, screw-capped vials or flasks, centrifuge tubes, pipettes.

-

Equipment: Analytical balance, thermostatically controlled shaker or magnetic stirrer, centrifuge, filtration apparatus (e.g., syringe filters with appropriate membrane), analytical instrument for quantification (e.g., HPLC-UV, GC-MS).

Experimental Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a screw-capped vial or flask containing a known volume of the solvent. The excess solid should be visible to ensure saturation.

-

Seal the vessel to prevent solvent evaporation.

-

Place the vessel in a thermostatically controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 20 °C or 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test is recommended to determine the time required to reach equilibrium (e.g., 24 to 48 hours).

-

-

Phase Separation:

-

After equilibration, allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the sample at a controlled temperature.

-

Alternatively, filter the supernatant through a membrane filter that does not adsorb the test substance.

-

-

Quantification of this compound:

-

Carefully take an aliquot of the clear, saturated solution.

-

Dilute the aliquot with the appropriate solvent to a concentration within the working range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the amount in the sample.

-

Analytical Methods for Quantification

The choice of analytical method is crucial for accurate solubility determination. Both HPLC and GC-MS are suitable for the analysis of organophosphate pesticides like this compound.

-

High-Performance Liquid Chromatography (HPLC): A common method involves using a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Detection is typically performed using a UV detector at a wavelength where this compound shows maximum absorbance.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides high selectivity and sensitivity. A capillary column suitable for pesticide analysis is used. The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification of this compound.

Diagrams

The following diagrams illustrate the general workflow for solubility determination and the logical relationship of the key steps involved.

Caption: General workflow for determining the solubility of this compound.

References

Unraveling a Case of Mistaken Identity: "BAY MAT 7484" Reveals Potent AMPK Inhibitor BAY-3827

Initial investigations into the discovery and history of an insecticide designated "BAY MAT 7484" have revealed no public records or scientific literature corresponding to a pesticide with this name. Extensive searches across chemical and agricultural databases have failed to identify any registered or experimental insecticide under this identifier.

Instead, the search query consistently points to a potent and selective small-molecule inhibitor of AMP-activated protein kinase (AMPK) designated as BAY-3827 . This suggests that "BAY MAT 7484" may be an internal, pre-commercial, or erroneous designation for BAY-3827, a compound with significant research interest in the field of metabolic disease, not agriculture.

Given this discrepancy, this technical guide will proceed to detail the discovery and history of the identified compound, BAY-3827, while explicitly noting that it is not an insecticide but a biochemical tool and potential therapeutic agent.

Discovery and Development of BAY-3827: An AMPK Inhibitor

BAY-3827 emerged from research programs aimed at understanding and modulating the activity of AMP-activated protein kinase (AMPK). AMPK is a crucial cellular energy sensor that plays a central role in metabolism. Its inhibition has been explored for therapeutic potential in various diseases.

Mechanism of Action

BAY-3827 is a highly potent and selective inhibitor of AMPK. Its mechanism involves binding to the kinase domain of the AMPK protein. A co-crystal structure of BAY-3827 with the AMPK kinase domain revealed that the inhibitor stabilizes an inactive conformation of the enzyme.[1] A key feature of this inhibition is the formation of a disulfide bridge between two cysteine residues (Cys106 and Cys174) within the kinase domain.[1] This bridge locks the activation loop in a state that disrupts the regulatory spine of the kinase, thereby preventing its catalytic activity.[1]

In cellular studies, BAY-3827 has been shown to effectively block the downstream signaling of AMPK. For instance, in hepatocytes, it prevents the phosphorylation of acetyl-CoA carboxylase 1 (ACC1), a key enzyme in fatty acid synthesis that is a well-known substrate of AMPK.[1] This action leads to the inhibition of lipogenesis.[1]

The workflow for identifying and characterizing the mechanism of action of BAY-3827 can be summarized as follows:

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental protocols used in the characterization of BAY-3827.

Table 1: Summary of Key Experimental Protocols for BAY-3827

| Experiment | Methodology | Purpose |

| AMPK Activity Assay | Recombinant human AMPK α1β1γ1 was used. Kinase activity was measured using a Caliper-based microfluidic assay that quantifies the phosphorylation of a fluorescently labeled peptide substrate. | To determine the in vitro potency of BAY-3827 in inhibiting AMPK enzymatic activity. |

| Hepatocyte Culture and Treatment | Primary mouse hepatocytes were isolated and cultured. Cells were treated with an AMPK activator (e.g., MK-8722) in the presence or absence of BAY-3827. | To assess the cellular activity of BAY-3827 in a relevant cell type for metabolic studies. |

| Western Blotting | Protein lysates from treated hepatocytes were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ACC1 (p-ACC1) and total ACC1. | To measure the effect of BAY-3827 on the phosphorylation of a key downstream target of AMPK. |

| Lipogenesis Assay | Hepatocytes were treated with radiolabeled acetate (B1210297) ([¹⁴C]-acetate). The incorporation of the radiolabel into cellular lipids was measured as an indicator of de novo lipogenesis. | To determine the functional consequence of AMPK inhibition by BAY-3827 on a key metabolic pathway. |

| X-ray Crystallography | The kinase domain of human AMPK was co-crystallized with BAY-3827. The crystal structure was solved to a resolution of 2.5 Å. | To elucidate the precise molecular interactions between BAY-3827 and the AMPK protein.[1] |

| Transcriptome Analysis | RNA was extracted from hepatocytes treated with an AMPK activator and/or BAY-3827. RNA sequencing (RNA-seq) was performed to analyze changes in gene expression. | To understand the global impact of BAY-3827 on AMPK-dependent gene regulation.[1] |

Quantitative Data

The potency and cellular effects of BAY-3827 have been quantified in various studies.

Table 2: Quantitative Data for BAY-3827

| Parameter | Value | Assay/System | Reference |

| IC₅₀ for AMPK | 0.2 nM | Recombinant human AMPK α1β1γ1 | [1] (Implied) |

| Effect on ACC1 Phosphorylation | Complete blockade of MK-8722-stimulated phosphorylation | Primary mouse hepatocytes | [1] |

| Effect on Lipogenesis | Inhibition of MK-8722-mediated suppression of lipogenesis | Primary mouse hepatocytes | [1] |

| Transcriptome Regulation | Down-regulation of ~30% of MK-8722-stimulated AMPK-dependent genes | Primary mouse hepatocytes | [1] |

The signaling pathway affected by BAY-3827 in hepatocytes can be visualized as follows:

References

A Technical Guide to the Neurotoxic Mode of Action of Tebupirimfos

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the biochemical and physiological mechanisms by which Tebupirimfos, an organothiophosphate insecticide, exerts its effects on the insect nervous system. The primary focus is on its role as a potent neurotoxin through the inhibition of acetylcholinesterase.

Core Mechanism of Action: Acetylcholinesterase Inhibition

This compound belongs to the organophosphate class of insecticides, which are renowned for their potent neurotoxicity.[1][2][3] The primary molecular target of this compound in both insects and mammals is the enzyme acetylcholinesterase (AChE).[1][4] AChE is a critical serine hydrolase located in synaptic clefts and neuromuscular junctions.[5][6] Its essential biological function is the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, which terminates the nerve signal and allows the postsynaptic neuron or muscle cell to return to its resting state.[1][5][7]

The mode of action of this compound involves the following key steps:

-

Metabolic Activation: As an organothiophosphate (containing a P=S bond), this compound itself is a relatively weak inhibitor of AChE.[2] It requires metabolic bioactivation within the insect, primarily through oxidative desulfuration by cytochrome P450 enzymes, which converts the thiophosphate (P=S) to its oxygen analog, a phosphate (B84403) (P=O).[1][2] This "oxon" metabolite is the potent, active neurotoxin.

-

Enzyme Inhibition: The activated this compound metabolite acts as an irreversible or slowly reversible inhibitor of AChE.[7][8] It mimics the structure of acetylcholine and binds to the active site of the AChE enzyme. Specifically, the phosphorus atom of the insecticide phosphorylates the hydroxyl group of a critical serine residue within the enzyme's catalytic site.[1][4][8]

-

Acetylcholine Accumulation: The formation of this stable, phosphorylated enzyme complex renders AChE non-functional.[1][9] Consequently, the enzyme is unable to hydrolyze acetylcholine in the synapse.[7][10] This leads to a rapid accumulation of ACh in the synaptic cleft.[1][4]

-

Hyperstimulation of Receptors: The excess acetylcholine repeatedly binds to and stimulates nicotinic and muscarinic acetylcholine receptors (nAChRs and mAChRs) on the postsynaptic membrane.[4][5]

-

Neurotoxicity and Death: This persistent receptor stimulation results in a state of cholinergic crisis, characterized by uncontrolled, continuous nerve firing.[1][10] In insects, this manifests as tremors, hyperactivity, muscle spasms, convulsions, paralysis, and ultimately, death.[1][7]

The signaling pathway disruption is visualized in the diagram below.

Caption: this compound inhibits AChE, causing acetylcholine buildup and continuous nerve signaling.

Quantitative Data on Acetylcholinesterase Inhibition

Quantitative analysis of enzyme inhibition is crucial for understanding the potency of an insecticide. The most common metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. While this compound is known to be a potent AChE inhibitor, specific IC50 values were not available in the public-domain literature reviewed for this guide.

For research purposes, such data would be generated via acetylcholinesterase inhibition assays and presented as follows:

| Inhibitor | Enzyme Source (Species) | IC50 Value | Inhibition Type | Reference |

| This compound (Oxon) | Insect Species A (e.g., Musca domestica) | Data not available | Irreversible | (To be cited) |

| This compound (Oxon) | Insect Species B (e.g., Aedes aegypti) | Data not available | Irreversible | (To be cited) |

| This compound (Oxon) | Non-Target (e.g., Apis mellifera) | Data not available | Irreversible | (To be cited) |

| This compound (Oxon) | Mammalian (e.g., Human recombinant) | Data not available | Irreversible | (To be cited) |

Experimental Protocols: In Vitro Acetylcholinesterase Inhibition Assay

The following is a generalized protocol for determining the AChE inhibitory activity of a compound like this compound, based on the widely used Ellman's method.[8][11] This spectrophotometric assay measures the activity of AChE by quantifying the formation of a yellow-colored product.

3.1 Principle

Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) into thiocholine (B1204863) and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form the yellow anion 5-thio-2-nitrobenzoic acid (TNB), which is measured by its absorbance at approximately 412 nm.[8] The rate of color change is proportional to the enzyme's activity. The presence of an inhibitor like this compound will reduce this rate.

3.2 Reagents and Materials

-

Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[8]

-

Enzyme: Purified acetylcholinesterase from a relevant source (e.g., electric eel, recombinant human, or insect homogenate).

-

Substrate: Acetylthiocholine iodide (ATCh).

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).[8]

-

Test Compound: this compound (and its activated oxon form, if available) dissolved in a suitable solvent (e.g., DMSO).

-

Positive Control: A known AChE inhibitor (e.g., Donepezil, Phospholine).[8][11]

-

Equipment: 96-well microplate reader, multi-channel pipettes.

3.3 Assay Procedure

-

Preparation: Prepare working solutions of all reagents in the phosphate buffer. Create serial dilutions of the this compound test compound and the positive control.

-

Assay Plate Setup: To the wells of a 96-well plate, add the following in order:

-

140 µL of phosphate buffer.

-

20 µL of the test compound dilution (or buffer for control wells).

-

20 µL of the AChE enzyme solution.

-

-

Pre-incubation: Gently mix the contents and incubate the plate at a controlled temperature (e.g., 25-37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.[8][11][12]

-

Reaction Initiation: Add 10 µL of DTNB solution followed by 10 µL of ATCh substrate solution to each well to start the reaction.[12]

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.[8]

3.4 Data Analysis

-

Calculate the rate of reaction (V), expressed as the change in absorbance per minute (ΔAbs/min), for each well.

-

Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100[11]

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

The workflow for this experimental protocol is visualized below.

Caption: A typical workflow for determining the IC50 of an AChE inhibitor like this compound.

Conclusion for Drug Development and Research

A thorough understanding of this compound's mode of action is fundamental for several scientific disciplines. For toxicologists and environmental scientists, it clarifies the basis of its insecticidal efficacy and potential off-target effects. For researchers in drug and insecticide development, the AChE inhibition mechanism serves as a well-established paradigm. Future research could focus on exploiting subtle differences between insect and mammalian AChE to design more selective and safer insecticides, minimizing harm to non-target organisms while effectively controlling pest populations. The detailed protocols provided herein offer a standardized framework for evaluating novel compounds targeting the insect nervous system.

References

- 1. This compound | C13H23N2O3PS | CID 93516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organophosphate - Wikipedia [en.wikipedia.org]

- 3. This compound (Ref: BAY MAT 7484) [sitem.herts.ac.uk]

- 4. Organophosphate Insecticide Toxicity in Neural Development, Cognition, Behaviour and Degeneration: Insights from Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Targeted Pesticides as Acetylcholinesterase Inhibitors: Comprehensive Cross-Organism Molecular Modelling Studies Performed to Anticipate the Pharmacology of Harmfulness to Humans In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bug Off: The Neural Effects of Insecticides [greymattersjournal.org]

- 8. benchchem.com [benchchem.com]

- 9. Resurrection and Reactivation of Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

physical and chemical properties of phostebupirim

An In-depth Technical Guide on the Physical and Chemical Properties of Phostebupirim

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phostebupirim, also known as tebupirimfos, is an organothiophosphate insecticide used to control soil-dwelling insect pests primarily in corn crops.[1][2][3] As an organophosphate, its mechanism of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[1][4] This document provides a comprehensive overview of the core , details its mechanism of action, and outlines standardized experimental protocols for determining these characteristics. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical Identity

Phostebupirim is identified by several names and registry numbers across various chemical databases and regulatory bodies.

| Identifier | Value | Source(s) |

| Common Name | Phostebupirim; this compound | [1][2] |

| IUPAC Name | O-(2-tert-Butylpyrimidin-5-yl) O-ethyl O-(propan-2-yl) phosphorothioate | [2] |

| CAS Name | Phosphorothioic acid, O-(2-(1,1-dimethylethyl)-5-pyrimidinyl) O-ethyl O-(1-methylethyl) ester | [1] |

| CAS Number | 96182-53-5 | [1][3][5] |

| Molecular Formula | C₁₃H₂₃N₂O₃PS | [1][2] |

| Molecular Weight | 318.37 g/mol | [1][2] |

| Synonyms | Tebupirimphos, MAT 7484, BAY-MAT-7484 | [1][2] |

Physicochemical Properties

The physical and chemical characteristics of phostebupirim dictate its environmental fate, bioavailability, and interaction with biological systems.

Physical Properties

| Property | Value | Source(s) |

| Physical State | Amber to brown liquid | [1][2][6] |

| Boiling Point | 152 °C (at 760 mmHg) | [1] |

| 135 °C (at 1.5 mmHg) | [2] | |

| Density | 1.146 g/cm³ (at 25 °C) | [2] |

| Vapor Pressure | 3.75 x 10⁻⁵ mm Hg (at 20 °C) | [1][7] |

Chemical Properties

| Property | Value | Source(s) |

| Water Solubility | 5.5 mg/L (at 20 °C) | [1] |

| Organic Solvent Solubility | Soluble in alcohols, ketones, and toluene. Miscible with hexane, toluene, methylene (B1212753) chloride, isopropanol, octanol, acetone, DMF, acetonitrile, and DMSO. | [1][7] |

| Octanol-Water Partition Coefficient (Log Kₒw) | 4.2 | [1] |

| Dissociation Constant (pKa) | None; does not dissociate under normal environmental pH ranges. | [7][8] |

| Hydrolysis Half-Life | 47 days (pH 5), 45 days (pH 7), 41 days (pH 9) | [9] |

Mechanism of Action: Acetylcholinesterase Inhibition

Phostebupirim is a non-systemic insecticide that functions as a neurotoxin.[4][5] Like other organothiophosphates, it is not a direct inhibitor of its target. It requires metabolic bioactivation to its oxygen analog, or "oxon" (OMAT), a process primarily mediated by cytochrome P450 enzymes in the target organism.[4][9][10] This oxon form is a potent and irreversible inhibitor of acetylcholinesterase (AChE).[1][4]

AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting AChE, the oxon metabolite of phostebupirim causes an accumulation of ACh, leading to continuous nerve stimulation, hyperexcitation of the central nervous system, and ultimately, the death of the insect.[1][4]

Visualized Pathways

Caption: Metabolic activation of phostebupirim to its active oxon form.

Caption: Inhibition of acetylcholinesterase (AChE) by phostebupirim-oxon.

Standardized Experimental Protocols